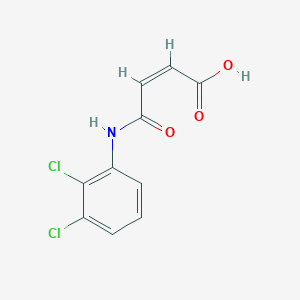

N-(2,3-Dichlorophenyl)maleamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-(2,3-dichloroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO3/c11-6-2-1-3-7(10(6)12)13-8(14)4-5-9(15)16/h1-5H,(H,13,14)(H,15,16)/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGLHUNECPZYDF-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701189664 | |

| Record name | 2-Butenoic acid, 4-[(2,3-dichlorophenyl)amino]-4-oxo-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58609-74-8 | |

| Record name | 2-Butenoic acid, 4-[(2,3-dichlorophenyl)amino]-4-oxo-, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58609-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 4-[(2,3-dichlorophenyl)amino]-4-oxo-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization

Conventional Synthetic Pathways to N-(2,3-Dichlorophenyl)maleamic acid

The primary and most conventional method for synthesizing this compound involves the straightforward reaction of maleic anhydride (B1165640) with 2,3-dichloroaniline (B127971). This reaction is a classic example of nucleophilic acyl substitution at a carbonyl group of the anhydride.

Reaction of Maleic Anhydride with 2,3-Dichloroaniline

The synthesis is initiated by the nucleophilic attack of the amino group of 2,3-dichloroaniline on one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding amic acid. The reaction is typically carried out by dissolving maleic anhydride in a suitable solvent and then adding 2,3-dichloroaniline, often dropwise, with stirring. nih.gov

The general reaction is as follows:

A typical laboratory-scale synthesis involves treating a solution of maleic anhydride in a solvent like toluene (B28343) with a solution of 2,3-dichloroaniline in the same solvent. The mixture is often warmed for a period to ensure the completion of the reaction. For instance, in the synthesis of the closely related N-(3,4-dichlorophenyl)maleamic acid, the reaction mixture was warmed with stirring for over 30 minutes and then left at room temperature for another 30 minutes to ensure the reaction went to completion. nih.gov Following the reaction, the product is typically isolated by filtration and purified. Purification often involves washing the crude product with dilute hydrochloric acid to remove any unreacted 2,3-dichloroaniline, followed by washing with water to remove any remaining maleic anhydride or maleic acid formed by hydrolysis. nih.gov Final purification is usually achieved through recrystallization from a suitable solvent, such as ethanol. nih.gov

Solvent Effects and Reaction Conditions

The choice of solvent and reaction conditions can significantly influence the yield and purity of this compound. A variety of solvents have been employed for the synthesis of related N-arylmaleamic acids, including dichloromethane (B109758), diethyl ether, and xylene. Toluene is a commonly used solvent that facilitates the reaction at a moderate temperature. nih.gov

The reaction temperature and time are also crucial parameters. While the reaction can proceed at room temperature, gentle heating is often applied to accelerate the process and ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

| Parameter | Typical Condition | Rationale |

| Solvent | Toluene | Good solubility for reactants, allows for moderate reaction temperatures. |

| Reactant Ratio | Equimolar | Stoichiometric reaction ensures efficient use of starting materials. |

| Temperature | Room temperature to gentle warming (e.g., 50-60 °C) | Balances reaction rate with potential side reactions or degradation. |

| Reaction Time | 30 minutes to a few hours | Sufficient time for complete conversion of the starting materials. |

| Purification | Washing with dilute HCl and water, followed by recrystallization (e.g., from ethanol) | Removes unreacted starting materials and byproducts to yield a pure product. nih.gov |

Interactive Data Table: Typical Reaction Conditions for N-Aryl Maleamic Acid Synthesis

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of maleamic acids, green chemistry principles can be applied to reduce the environmental impact. One significant approach is the use of greener solvents. Acetic acid, for example, has been used as a more benign alternative to hazardous solvents like dichloromethane or toluene for the synthesis of dimaleamic acids. researchgate.net This approach can lead to high yields and simplifies the work-up procedure. researchgate.net

Another green chemistry strategy is the development of solvent-free reaction conditions. For some N-substituted maleimides, the reaction between the amine and maleic anhydride can be carried out by grinding the solid reactants together, completely eliminating the need for a solvent. While not specifically documented for this compound, this solvent-free approach represents a promising avenue for a more sustainable synthesis.

Industrial Production Considerations and Scaling Methods

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. Key considerations include:

Process Optimization: Optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst (if any) is crucial for maximizing yield and minimizing byproducts on a large scale.

Solvent Management: The choice of solvent becomes even more critical at an industrial scale due to costs, safety (flammability, toxicity), and environmental regulations. Efficient solvent recovery and recycling systems are essential.

Heat Management: The reaction is typically exothermic. Effective heat exchange systems are necessary to control the reaction temperature and prevent runaway reactions.

Purification Methods: While laboratory-scale purification often relies on recrystallization, industrial-scale purification may involve other techniques like melt crystallization or reactive extraction to handle large volumes more efficiently.

Process Type: While batch processing is common in laboratories, continuous flow processing in microreactors or larger continuous stirred-tank reactors (CSTRs) can offer better control, improved safety, and higher throughput for industrial production.

Derivatization and Chemical Transformations of N 2,3 Dichlorophenyl Maleamic Acid

Cyclodehydration to N-(2,3-Dichlorophenyl)maleimide

The most common transformation of N-substituted maleamic acids is an intramolecular cyclodehydration to yield the corresponding N-substituted maleimide (B117702). google.com This reaction involves the formation of a five-membered imide ring through the elimination of a water molecule. The resulting product, N-(2,3-Dichlorophenyl)maleimide , is a stable compound with applications as a synthetic intermediate, particularly in bioconjugation and polymer chemistry. georganics.skmdpi.com

The cyclization of N-aryl maleamic acids can be achieved using various dehydrating agents and catalytic systems, often requiring heat. The choice of method depends on the desired reaction rate, yield, and purity, as some conditions can lead to side reactions like polymerization. google.comlew.ro Common methods applicable to the synthesis of N-(2,3-Dichlorophenyl)maleimide are summarized below.

| Dehydrating Agent / Catalyst | Co-reagent / Conditions | Mechanism/Notes |

| Acetic Anhydride (B1165640) | Sodium Acetate (B1210297), Reflux | A classical and widely used method for laboratory synthesis. mdpi.comlew.ro |

| Trifluoroacetic Anhydride | Triethylamine | A more reactive anhydride that can facilitate cyclization under milder conditions. lew.ro |

| Carbodiimides (e.g., DCC) | - | Acts as a dehydrating agent, commonly used in peptide synthesis. lew.ro |

| Lewis Acids (e.g., ZnBr₂) | Hexamethyldisilazane (B44280) (HMDS), Reflux | Promotes silylation of the amic acid to a labile silyl (B83357) ester, followed by thermal deoxysilylation. nih.gov |

| Acid Catalysts (e.g., H₂SO₄) | Azeotropic distillation (e.g., with toluene) | The acid catalyzes the reaction, while azeotropic removal of water drives the equilibrium toward the product. google.com |

| N-Heterocyclic Carbenes (NHC) | Pivaloyl chloride (PivCl), Base | Proceeds via an isoimide (B1223178) intermediate which rearranges to the thermodynamically more stable maleimide. nih.gov |

This table presents common catalytic systems for the cyclodehydration of N-aryl maleamic acids, which are applicable to N-(2,3-Dichlorophenyl)maleamic acid.

The cyclodehydration of a maleamic acid is an intramolecular nucleophilic acyl substitution reaction. The mechanism varies depending on the reagents used.

When a chemical dehydrating agent like acetic anhydride is employed, the process is believed to initiate with the formation of a mixed anhydride intermediate by reaction with the carboxylic acid group of the maleamic acid. lew.ro This activates the carbonyl carbon, making it highly susceptible to intramolecular nucleophilic attack by the amide nitrogen. Subsequent collapse of the tetrahedral intermediate and elimination of an acetate molecule yields the maleimide ring. lew.ro

In the presence of tertiary bases like triethylamine, an ionic mechanism is more likely. lew.ro The base can deprotonate the carboxylic acid, and the resulting carboxylate can participate in the cyclization pathway.

Systems involving silylating agents, such as hexamethyldisilazane (HMDS) and a Lewis acid, are thought to proceed through the formation of a trimethylsilyl (B98337) ester. nih.gov This intermediate undergoes a subsequent thermal deoxysilylation to form the imide ring. nih.gov This method can be advantageous as it sometimes avoids the harsh acidic conditions of other methods.

Catalysis by N-heterocyclic carbenes (NHCs) offers another pathway. It has been shown that treating a phthalamic acid (a related amic acid) with an activating agent like pivaloyl chloride in the absence of the NHC catalyst leads to an isoimide. nih.gov The NHC then catalyzes the rearrangement of the isoimide to the more stable phthalimide (B116566) product. A similar mechanism is expected for maleamic acids. nih.gov

Reactions Involving the Maleamic Acid Functionality

The maleamic acid moiety possesses two key reactive sites: the carboxylic acid and the amide. These allow for further derivatization without proceeding to the maleimide.

The carboxylic acid group of this compound can be converted to an ester, yielding Alkyl N-(2,3-Dichlorophenyl)maleamates . This transformation is typically achieved through standard esterification protocols.

The Fischer-Speier esterification is a direct and common method, involving the reaction of the maleamic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.govyoutube.com The reaction is an equilibrium process, and water is typically removed to drive it to completion. youtube.com

Milder, metal-free catalytic systems have also been developed. For instance, N-bromosuccinimide (NBS) has been shown to effectively catalyze the direct esterification of various aryl and alkyl carboxylic acids with alcohols under neat conditions, offering a potentially high-yielding alternative. nih.gov For particularly sensitive substrates where harsh acidic conditions or high temperatures must be avoided, coupling agents can be used. Reagents like 2,4,6-mesitylene-1-sulfonyl-3-nitro-1,2,4-triazolide (MSNT) in the presence of a non-basic nucleophilic catalyst like N-methylimidazole provide a mild method for esterification. google.com

| Method | Reagents | Key Features |

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat | Equilibrium-driven; requires excess alcohol or removal of water. youtube.com |

| NBS-Catalyzed Esterification | Alcohol, N-Bromosuccinimide (NBS) | Metal-free, mild conditions, often high-yielding. nih.gov |

| MSNT-Mediated Esterification | Alcohol, MSNT, N-Methylimidazole (MeIm) | Very mild conditions, suitable for sensitive substrates. google.com |

This table outlines common methods for the esterification of carboxylic acids, which can be applied to the maleamic acid functionality of this compound.

The carboxylic acid group can also be converted into a new amide bond by reacting with a primary or secondary amine. This amidation typically requires the activation of the carboxylic acid to a more reactive derivative, such as an acid chloride or by using a peptide coupling agent, followed by reaction with the desired amine. youtube.com

A particularly interesting and relevant reaction for this class of compounds is reversible transamidation. It has been demonstrated that maleamic acids can exist in equilibrium with their corresponding anhydride and amine precursors in organic solvents at room temperature, without the need for a catalyst. nih.govresearchgate.net This dynamic equilibrium allows for amide exchange to occur upon the addition of a different amine to the solution. The position of the equilibrium can be controlled by external stimuli; for example, the addition of a Brønsted acid protonates the amine, shifting the equilibrium completely away from the maleamic acid and toward the anhydride. nih.govresearchgate.net This property could be exploited for the synthesis of a library of different N-aryl, N'-alkyl/aryl maleamides from a single this compound precursor.

Modifications at the Phenyl Ring

Modifying the dichlorophenyl ring after the formation of the maleamic acid or the corresponding maleimide is challenging and less common than synthesizing the molecule from an already substituted aniline (B41778). The electron-withdrawing nature of the two chlorine atoms and the imide group (in the cyclized product) deactivates the ring towards electrophilic aromatic substitution.

However, such reactions are theoretically possible. The imide group is a deactivating, meta-directing group, while the chlorine atoms are deactivating but ortho, para-directing. The combined directing effects would likely lead to a mixture of products upon electrophilic attack (e.g., nitration or further halogenation), with substitution occurring at the positions least deactivated by the combined electronic effects. There is evidence in the literature that the aryl ring of N-arylimide structures can undergo electrophilic substitution, such as sulfenylation. beilstein-journals.org

Alternatively, modern cross-coupling reactions could potentially be employed on the N-(2,3-Dichlorophenyl)maleimide derivative. While palladium-catalyzed cross-coupling reactions are more commonly used to form the C-N bond of the imide itself, it is conceivable that under specific conditions, one of the C-Cl bonds on the phenyl ring could participate in reactions like Suzuki, Heck, or Buchwald-Hartwig amination, provided a suitable catalyst system is used that tolerates the reactive maleimide moiety. nih.gov However, specific examples of such transformations on this particular substrate are not readily found in the literature, and these pathways remain speculative without experimental validation.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Carbon-13 NMR Spectroscopic Analysis

A comparative analysis with other N-aryl maleamic acids suggests that the precise chemical shifts would be sensitive to the electronic environment and steric hindrance imposed by the 2,3-dichloro substitution pattern on the phenyl ring.

Proton NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides complementary information to ¹³C NMR, focusing on the hydrogen atoms within the molecule. The ¹H NMR spectrum of N-(2,3-Dichlorophenyl)maleamic acid would reveal key structural features through the chemical shifts, integration, and coupling patterns of the proton signals.

The most downfield signal is anticipated for the acidic proton of the carboxylic acid group, likely appearing as a broad singlet. The amide proton (N-H) would also resonate at a relatively low field, and its chemical shift could be influenced by solvent and temperature due to hydrogen bonding. The two olefinic protons of the maleamic acid moiety would typically appear as a pair of doublets, with a coupling constant characteristic of their cis relationship. The aromatic protons on the 2,3-dichlorophenyl ring would present a complex splitting pattern in the aromatic region of the spectrum, with their chemical shifts and coupling constants providing definitive information about their relative positions on the ring.

Infrared (IR) Spectroscopic Analysis for Functional Group Identification and Hydrogen Bonding

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in this compound and for probing the nature of hydrogen bonding interactions. The IR spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's chemical bonds.

Key vibrational bands expected in the IR spectrum of this compound include:

O-H Stretching: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands. The broadness of this band is a strong indicator of hydrogen bonding.

N-H Stretching: A sharp to moderately broad peak around 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the amide group. The position and shape of this band can provide insights into intermolecular and intramolecular hydrogen bonding involving the amide proton.

C=O Stretching: Two distinct carbonyl stretching bands are expected. The amide carbonyl (Amide I band) typically appears around 1650 cm⁻¹, while the carboxylic acid carbonyl absorbs at a higher frequency, usually in the range of 1700-1730 cm⁻¹. The exact positions of these bands are sensitive to the extent of hydrogen bonding.

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the maleamic acid backbone is expected to appear in the 1600-1650 cm⁻¹ region.

C-N Stretching and N-H Bending: Vibrations associated with the C-N bond and N-H bending (Amide II band) typically occur in the 1500-1600 cm⁻¹ range.

Aromatic C-H and C=C Stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹ are characteristic of the dichlorophenyl ring.

C-Cl Stretching: Absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

The presence and characteristics of these absorption bands would confirm the presence of the key functional groups and provide evidence for the hydrogen bonding networks within the molecule.

X-ray Diffraction Studies for Solid-State Structure and Hydrogen Bonding Networks

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the nature of intermolecular and intramolecular interactions, including hydrogen bonds, which govern the crystal packing.

While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of closely related compounds, such as N-(3,4-Dichlorophenyl)maleamic acid and N-(3,5-Dichlorophenyl)maleamic acid, offers significant insights into the likely structural features. nih.gov

Crystal Structure Determination and Unit Cell Parameters

The crystal structure determination of this compound would involve growing a single crystal of the compound and analyzing its diffraction pattern when exposed to an X-ray beam. This analysis would yield the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal.

For comparison, the crystallographic data for N-(3,4-Dichlorophenyl)maleamic acid reveals a triclinic crystal system with the space group P-1. nih.gov The unit cell parameters are a = 7.1959(7) Å, b = 11.6234(10) Å, c = 13.1399(14) Å, α = 85.116(8)°, β = 75.060(9)°, and γ = 81.205(7)°. nih.gov Similarly, N-(3,5-Dichlorophenyl)maleamic acid also crystallizes in a triclinic system (P-1) with four independent molecules in the asymmetric unit. nih.gov It is plausible that this compound would adopt a similar crystal system, although the specific unit cell dimensions would differ due to the different substitution pattern on the phenyl ring.

Table 1: Comparative Crystal Data of Dichlorophenylmaleamic Acid Isomers

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|---|

| N-(3,4-Dichlorophenyl)maleamic acid nih.gov | Triclinic | P-1 | 7.1959(7) | 11.6234(10) | 13.1399(14) | 85.116(8) | 75.060(9) | 81.205(7) | 1048.19(18) | 4 |

Data for this compound is not currently available.

Analysis of Intramolecular Hydrogen Bonds (O-H...O, C-H...O)

A crucial feature observed in the crystal structures of N-aryl maleamic acids is the presence of strong intramolecular hydrogen bonds. nih.govnih.govnih.gov In N-(3-Chlorophenyl)maleamic acid, two such interactions stabilize the molecular conformation: a short O—H···O hydrogen bond within the maleamic acid unit and a C—H···O hydrogen bond connecting the amide group with the phenyl ring. nih.gov

Similarly, in N-(3,4-Dichlorophenyl)maleamic acid, each molecule is stabilized by an intramolecular O—H···O hydrogen bond within the maleamic acid moiety. nih.gov This interaction involves the hydrogen atom of the carboxylic acid group and the oxygen atom of the amide carbonyl group, forming a six-membered ring that contributes to the planarity of this part of the molecule. The analysis of bond distances and angles from X-ray diffraction data would provide precise geometric parameters for these hydrogen bonds, confirming their strength and significance in dictating the molecular conformation. It is highly probable that this compound would also exhibit a similar intramolecular O—H···O hydrogen bond, which is a characteristic feature of this class of compounds. The possibility of an intramolecular C-H···O hydrogen bond involving one of the aromatic protons and a carbonyl oxygen would also be a key area of investigation in its crystal structure analysis.

Investigation of Intermolecular Hydrogen Bonds (N-H...O) and Supramolecular Synthons

The intramolecular O-H···O hydrogen bond occurs within the maleamic acid moiety itself, between the carboxylic acid proton (O-H) and the amide carbonyl oxygen (C=O). This interaction is a common feature in maleamic acids, leading to the formation of a stable six-membered ring that significantly influences the conformation of the molecule. scienceopen.comresearchgate.net

The primary intermolecular interaction responsible for assembling the molecules into a larger supramolecular structure is the N-H···O hydrogen bond. In this bond, the amide proton (N-H) acts as a hydrogen bond donor, while the oxygen atom of the carboxylic acid group of an adjacent molecule acts as the acceptor. This interaction typically links molecules head-to-tail, forming infinite chains. nih.gov

For instance, in the closely related N-(3,4-Dichlorophenyl)maleamic acid, intermolecular N-H···O hydrogen bonds with a donor-acceptor distance of approximately 2.87 Å are observed, linking the molecules into distinct chains. nih.gov It is highly probable that this compound would exhibit similar chain-like motifs.

These primary hydrogen-bonded chains can be further organized into more complex two-dimensional or three-dimensional networks through weaker interactions. In dichlorophenyl derivatives, short C-Cl···O contacts can act as secondary synthons, linking the chains into sheets. nih.govnih.gov The specific geometry and packing would, however, be dependent on the precise positioning of the chlorine atoms on the phenyl ring.

Table 1: Expected Hydrogen Bond Geometry for this compound (based on data from N-(3,4-Dichlorophenyl)maleamic acid nih.gov)

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |

| N-H···O | ~0.86 | ~2.03 | ~2.87 | ~165 | Intermolecular |

| O-H···O | ~0.90 | ~1.60 | ~2.49 | ~172 | Intramolecular |

| D = Donor atom; A = Acceptor atom. Data are illustrative and based on a closely related isomer. |

Dihedral Angles and Planarity Analysis of Molecular Moieties

Crystallographic studies of various N-(substituted-phenyl)maleamic acids reveal that the molecules are generally not planar. nih.govscienceopen.com For example, in one of the two unique molecules found in the asymmetric unit of N-(3,4-Dichlorophenyl)maleamic acid, the dihedral angle between the maleamic acid moiety and the phenyl ring is 27.5°. nih.gov In another related compound, N-(3-Chlorophenyl)maleamic acid, this angle is 15.2°. scienceopen.com

This deviation from planarity arises from steric hindrance and electronic effects introduced by the substituents on the phenyl ring. For this compound, the presence of a chlorine atom at the ortho position (position 2) is expected to induce a significant twist between the phenyl ring and the amide linker due to steric repulsion with the amide group. This is a known effect, as seen in N-(2,4,6-Trichlorophenyl)maleamic acid, where the dihedral angle is a large 83.2°. researchgate.net Therefore, it is predicted that the this compound molecule will adopt a markedly non-planar conformation, with a substantial dihedral angle between the dichlorophenyl and maleamic acid planes.

The maleamic acid moiety itself is expected to be relatively planar, a feature stabilized by the intramolecular O-H···O hydrogen bond and the delocalization of pi-electrons across the C=C double bond and the carboxyl group. nih.govscienceopen.com

Table 2: Expected Dihedral Angles in this compound (based on comparative data)

| Moiety 1 | Moiety 2 | Expected Dihedral Angle (°) | Reference Compound(s) |

| Dichlorophenyl Ring | Maleamic Acid Plane | > 30° (Predicted) | N-(3,4-Dichlorophenyl)maleamic acid (27.5°) nih.gov, N-(2,4,6-Trichlorophenyl)maleamic acid (83.2°) researchgate.net |

| Phenyl Ring | Amide Group (-NHCO-) | > 30° (Predicted) | N-(3,4-Dichlorophenyl)maleamic acid (24.9°) nih.gov |

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The molecular formula of the compound is C₁₀H₇Cl₂NO₃, corresponding to a monoisotopic mass of approximately 258.97 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 259, accompanied by characteristic isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms.

The fragmentation of this compound is predicted to follow pathways characteristic of both carboxylic acids and amides. Key fragmentation steps would likely include:

Loss of Water: A common fragmentation for carboxylic acids, leading to a peak at M-18 (m/z 241). This can be followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 213.

Amide Bond Cleavage: Scission of the C-N amide bond is a major fragmentation pathway. This can occur in two ways:

Formation of the 2,3-dichloroaniline (B127971) radical cation (m/z 161) and a neutral maleamic acid fragment.

Formation of the 2,3-dichlorophenyl isocyanate radical cation (m/z 187) via rearrangement and cleavage.

Cleavage of the Maleamic Acid Moiety: Fragmentation can be initiated by the loss of a hydroxyl radical (·OH) from the carboxylic acid group, giving a fragment at M-17 (m/z 242). Subsequent loss of CO would produce a fragment at m/z 214. Another possibility is the loss of the entire carboxyl group (·COOH), resulting in a fragment at M-45 (m/z 214).

McLafferty Rearrangement: While less direct, a McLafferty-type rearrangement could occur, involving the transfer of a hydrogen from the carboxylic acid to the amide carbonyl, leading to the cleavage of the C=C bond in the maleamic acid chain, though this is generally more prevalent in longer, more flexible chains. libretexts.org

The resulting mass spectrum would be a composite of these fragments, with the relative intensities providing insight into the most stable ions and, by extension, the molecular structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 259 | [C₁₀H₇Cl₂NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 242 | [C₁₀H₆Cl₂NO₂]⁺ | Loss of ·OH from carboxylic acid |

| 241 | [C₁₀H₅Cl₂NO₂]⁺˙ | Loss of H₂O |

| 214 | [C₉H₆Cl₂NO]⁺ | Loss of ·COOH or loss of ·OH then CO |

| 187 | [C₇H₃Cl₂NO]⁺˙ | Formation of 2,3-dichlorophenyl isocyanate |

| 161 | [C₆H₅Cl₂N]⁺˙ | Formation of 2,3-dichloroaniline |

| 145 | [C₆H₃Cl₂]⁺ | Loss of H₂N from aniline (B41778) fragment |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) has been a primary tool for investigating the molecular geometry and electronic landscape of N-(2,3-Dichlorophenyl)maleamic acid and its analogs. These calculations typically involve optimizing the molecule's geometry to find its most stable conformation (lowest energy state).

Studies on closely related dichlorophenyl maleamic acids reveal that the planar maleamic acid group and the dichlorophenyl ring are often twisted relative to each other. For the analogous N-(3,4-Dichlorophenyl)maleamic acid, X-ray diffraction data showed two unique molecules in the asymmetric unit with dihedral angles of 27.5° and 1.9° between the maleamic acid moiety and the phenyl ring. A key stabilizing feature identified in these structures is a strong intramolecular hydrogen bond within the maleamic acid unit between the carboxylic hydrogen and the amide oxygen.

Electronic structure analyses focus on the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For many organic molecules, DFT calculations at the B3LYP/6-311+G(d,p) level of theory are commonly used to determine these properties, providing insights into the sites most susceptible to electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties (Note: Data below is illustrative of typical results from DFT studies on similar aromatic amides. Specific values for this compound require direct computational analysis.)

| Parameter | Typical Calculated Value (a.u.) | Description |

|---|---|---|

| HOMO Energy | ~ -0.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -0.08 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ~ 0.17 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Quantum Chemical Modeling of Reactivity Pathways and Transition States

Quantum chemical modeling is employed to map out potential reaction pathways, such as the cyclization of maleamic acids to form maleimides. This process involves calculating the energies of reactants, products, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy barrier of the reaction, which is a key factor in reaction kinetics.

For N-substituted maleamic acids, a common reaction is the intramolecular cyclodehydration to yield the corresponding N-substituted maleimide (B117702). Computational models can simulate this pathway, identifying the transition state structure where the carboxyl group's hydroxyl attacks the amide carbonyl. These calculations help in understanding the feasibility of the reaction and the conditions that might favor it.

Conformational Analysis using Computational Methods

The flexibility of this compound arises from the possible rotation around the N-C (amide) and C-C (phenyl-amide) single bonds. Conformational analysis using computational methods, such as Potential Energy Surface (PES) scans, is performed to explore the different spatial arrangements (conformers) of the molecule and their relative energies.

This analysis involves systematically rotating specific dihedral angles and calculating the energy at each step. The resulting energy profile reveals the most stable (low-energy) conformers and the energy barriers between them. For similar molecules like mefenamic acid, studies have shown that different conformers can be dominant in different environments (e.g., in solution versus the solid state), which can be influenced by factors like intramolecular hydrogen bonding. The conformation is often described by the dihedral angle between the plane of the aromatic ring and the plane of the amide group.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation.

Vibrational Spectra (FT-IR, Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR and Raman spectra. This comparison helps in assigning specific absorption bands to the corresponding molecular vibrations, such as N-H stretching, C=O stretching, and aromatic C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can also predict the chemical shifts of ¹H and ¹³C atoms. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, researchers can predict the NMR spectrum. Comparing these predicted shifts with experimental data obtained in solvents like DMSO-d₆ helps confirm the proposed structure and its dominant conformation in solution.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This analysis can identify the specific molecular orbitals involved in the absorption of UV or visible light.

This synergy between computational prediction and experimental measurement is crucial for the unambiguous characterization of the molecular structure and properties of this compound.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Maleamic Acid Double Bond

The carbon-carbon double bond in N-(2,3-Dichlorophenyl)maleamic acid is part of an α,β-unsaturated carbonyl system, which renders it electrophilic and susceptible to attack by nucleophiles and participation in pericyclic reactions.

The maleamic acid functional group is a precursor to the highly reactive maleimide (B117702) moiety, which is a potent dienophile in Diels-Alder reactions. mdpi.com The [4+2] cycloaddition reaction is a powerful tool in organic synthesis for the formation of six-membered rings. lumenlearning.comlibretexts.org While this compound itself is not typically used directly as the dienophile, its corresponding N-(2,3-Dichlorophenyl)maleimide is readily synthesized and widely employed in such reactions.

The synthesis of the maleimide involves a dehydration and cyclization step, commonly achieved by heating the maleamic acid with a dehydrating agent like acetic anhydride (B1165640) and a catalyst such as sodium acetate (B1210297). mdpi.comorgsyn.orggoogle.com

Table 1: General Conditions for Dehydrative Cyclization of N-Aryl Maleamic Acids to N-Aryl Maleimides

| Reagents | Solvent | Conditions | Yield (%) | Reference |

| Acetic Anhydride, Sodium Acetate | Acetic Anhydride | Reflux | 79-93 | mdpi.com |

| Acetic Anhydride, Sodium Acetate | Acetic Anhydride | Heating on steam bath | 75-80 | orgsyn.org |

| Acetic Anhydride, Fused Potassium Acetate | - | - | - | orgsyn.org |

Once formed, the N-(2,3-Dichlorophenyl)maleimide, with its electron-deficient double bond activated by two adjacent carbonyl groups, readily reacts with conjugated dienes to form cyclohexene (B86901) derivatives. lumenlearning.comlibretexts.org The electron-withdrawing nature of the dichlorophenyl group further enhances the dienophilic character of the maleimide. These cycloaddition reactions are stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org Maleimides are known to participate in other cycloadditions as well, including 1,3-dipolar cycloadditions and [2+2] photocycloadditions. mdpi.comrsc.org

The electrophilic double bond of this compound and its corresponding imide makes it a suitable Michael acceptor. The Michael addition is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound. nih.gov While the maleimide form is an excellent Michael acceptor, the maleamic acid itself can also participate in this reaction. mdpi.com

N-aryl acrylamides, which share the N-aryl-α,β-unsaturated amide motif, have been shown to be reactive towards nucleophiles like lysine (B10760008) and cysteine residues in bioconjugation reactions. mdpi.comrsc.org The reactivity is influenced by the electronic nature of the aryl substituent. rsc.org In the case of this compound, the electron-withdrawing chloro groups on the phenyl ring would increase the electrophilicity of the β-carbon of the double bond, making it more susceptible to nucleophilic attack.

The general mechanism involves the attack of a soft nucleophile, such as an enolate or a thiol, on the β-carbon of the maleamic acid double bond. This reaction is typically base-catalyzed, a factor that has significant implications given the acidic nature of the maleamic acid itself (see section 6.2).

Acid-Base Properties in Reaction Contexts

This compound possesses both an acidic carboxylic acid group and a relatively non-basic amide group. cymitquimica.comnist.gov The presence of the acidic proton is a critical factor in its reactivity, particularly in base-catalyzed reactions. For instance, in a Michael addition reaction that requires a base to generate the nucleophilic Michael donor, the first equivalent of base will deprotonate the carboxylic acid of the maleamic acid.

Recent studies have revealed that maleamic acids can undergo a reversible, uncatalyzed transamidation at room temperature in organic solvents. nih.govresearchgate.net This dynamic behavior is rooted in the equilibrium between the maleamic acid and its corresponding amine and anhydride precursors. This equilibrium is highly sensitive to the acid-base environment. The process requires the protonation of the β-carboxylic acid to facilitate the departure of the amine. nih.gov Consequently, the presence of bases, which deprotonate the carboxylic acid, can inhibit this exchange and stabilize the amide bond. Conversely, the addition of a Brønsted acid can promote the equilibrium, allowing for amide exchange. nih.gov This demonstrates that the acid-base properties of this compound are not just passive characteristics but play an active role in dictating its chemical reactivity and equilibria in solution.

Solvolysis and Hydrolytic Stability

Solvolysis refers to the reaction of a substrate with the solvent, with hydrolysis being the specific case where the solvent is water. wikipedia.org The stability of this compound is significantly dependent on the pH of the medium. The amide bond in maleamic acid derivatives is known to be sensitive to hydrolysis, particularly in weakly acidic environments. researchgate.netrsc.org

The hydrolysis of maleamic acids is thought to proceed via an intramolecular cyclization to form a maleic anhydride intermediate, which is then rapidly hydrolyzed. researchgate.net The rate and selectivity of this hydrolysis are influenced by substituents on the double bond. researchgate.netrsc.org For N-aryl maleimides, which exist in equilibrium with their maleamic acids in aqueous solution, hydrolysis of the thio-succinimide conjugate formed after Michael addition of a thiol can regenerate the maleamic acid. mdpi.com

The dehydration of this compound to its corresponding maleimide is a reversible reaction in principle. The stability of the maleimide is therefore also pH-dependent, with the ring being susceptible to opening via hydrolysis to reform the maleamic acid, especially under basic conditions. The solvolysis of related anhydrides has also been studied. acs.org

Table 2: Factors Influencing the Stability of N-Aryl Maleamic Acids

| Factor | Effect on Stability | Mechanism | Reference |

| Weakly Acidic pH | Decreased stability | Promotes hydrolysis of the amide bond, often via an anhydride intermediate. | researchgate.net |

| Neutral pH | Relatively stable, but can be in equilibrium with the cyclized imide form. | Equilibrium between ring-open (amic acid) and ring-closed (imide) forms. | researchgate.net |

| Basic Conditions | Can favor the deprotonated, more stable carboxylate form. | Deprotonation of the carboxylic acid inhibits cyclization and can slow certain reactions. | nih.gov |

This pH-dependent stability is a critical consideration in the synthesis, storage, and application of this compound and its derivatives.

Structure Reactivity and Structure Property Relationship Studies

Influence of Dichloro Substitution Pattern on Reactivity and Molecular Properties

The positions of the chlorine atoms affect the planarity of the molecule. Crystal structure analyses of various dichlorophenyl and trichlorophenyl maleamic acids reveal that ortho-substitution leads to significant steric hindrance, forcing the phenyl ring to rotate out of the plane of the maleamic acid moiety. For instance, in N-(2,4,6-trichlorophenyl)maleamic acid, the dihedral angle between the phenyl ring and the amido group is a substantial 83.2(2)°. researchgate.net Similarly, for N-(2,5-dichlorophenyl)maleamic acid, these angles are 45.7(1)° and 40.8(1)° for the two independent molecules in the crystal structure. researchgate.net In contrast, N-(3,4-dichlorophenyl)maleamic acid can adopt a nearly planar conformation, with a dihedral angle of just 1.9(1)° in one of its crystalline forms. nih.gov For N-(2,3-Dichlorophenyl)maleamic acid, the presence of a chlorine atom at the ortho (C2) position is expected to induce a non-planar arrangement, influencing its intermolecular interactions and crystalline packing.

This altered geometry, along with electronic effects, impacts the reactivity. The primary reactions of maleamic acids are pH-dependent hydrolysis back to the parent amine and maleic anhydride (B1165640), and intramolecular cyclization to form the corresponding N-substituted maleimide (B117702). researchgate.netrsc.org The rate of these reactions is sensitive to the substituents on the phenyl ring. The electron-withdrawing nature of the chlorine atoms influences the acidity of the carboxylic acid and the nucleophilicity of the amide nitrogen, which are key factors in the cyclization reaction.

The table below summarizes key structural data for various substituted phenylmaleamic acids, illustrating the influence of the substituent position on molecular conformation.

| Compound Name | Dihedral Angle (Phenyl Ring & Amido Group) | Key Structural Features |

| N-(2,5-Dichlorophenyl)maleamic acid | 45.7(1)° and 40.8(1)° researchgate.net | Two independent molecules in the asymmetric unit. researchgate.net |

| N-(3,4-Dichlorophenyl)maleamic acid | 27.5(1)° and 1.9(1)° nih.gov | Two independent molecules with significantly different conformations. nih.gov |

| N-(3,5-Dichlorophenyl)maleamic acid | - | Four independent molecules in the asymmetric unit. nih.gov |

| N-(2,4,6-Trichlorophenyl)maleamic acid | 83.2(2)° researchgate.net | Significant steric hindrance from two ortho-chlorine atoms. researchgate.net |

| N-Phenylmaleamic acid | - | Exhibits a rare anti-conformation of the C=O and O-H bonds in the acid group. nih.gov |

Data for this compound is not available in the provided search results but can be inferred from related structures.

Electronic and Steric Effects of the 2,3-Dichlorophenyl Group

The reactivity of this compound is governed by a combination of electronic and steric effects originating from the 2,3-dichlorophenyl group.

Electronic Effects: Chlorine atoms are halogens, which exert a dual electronic influence on the aromatic ring. They are strongly electron-withdrawing through the inductive effect (-I) due to their high electronegativity. ic.ac.uk This effect decreases electron density on the phenyl ring and, by extension, on the amide nitrogen. Simultaneously, they are weakly electron-donating through the resonance effect (+M or +Re) due to the presence of lone pairs of electrons that can be delocalized into the π-system of the ring. ic.ac.ukstudypug.com However, for halogens, the inductive effect overwhelmingly dominates the resonance effect, making the dichlorophenyl group a net electron-withdrawing and deactivating group. ic.ac.ukwikipedia.org

The consequences of this net electron withdrawal are twofold:

Increased Acidity: The electron density pull towards the phenyl ring increases the acidity of the carboxylic acid proton (–COOH) and the amide proton (–NH–).

Reduced Nucleophilicity: The electron density at the amide nitrogen is reduced, which decreases its nucleophilicity.

These effects have a direct bearing on the intramolecular cyclization to form N-(2,3-dichlorophenyl)maleimide. While the increased acidity of the amide proton can facilitate the initial deprotonation step, the reduced nucleophilicity of the nitrogen may slow the subsequent intramolecular attack on the carboxylic acid's carbonyl carbon.

Steric Effects: The chlorine atom at the C2 (ortho) position introduces significant steric hindrance. This steric bulk forces the phenyl ring to twist out of the plane of the flat maleamic acid side chain to minimize van der Waals repulsion. mdpi.com This rotation disrupts the π-orbital overlap between the phenyl ring and the amide group, which can further modify the electronic communication between them.

This steric effect is a defining feature for ortho-substituted phenylmaleamic acids. The large dihedral angle, as seen in analogs like N-(2,4,6-trichlorophenyl)maleamic acid researchgate.net, can impact intermolecular hydrogen bonding patterns in the solid state and may also influence the transition state geometry for the cyclization reaction, potentially affecting its rate. mdpi.com In solution, this steric hindrance could shield the amide and carboxylic acid groups, influencing their interaction with solvents or reagents.

Comparison with Other Substituted Phenylmaleamic Acids and Maleimides

The properties and reactivity of this compound are best contextualized by comparing it with other analogs bearing different substitution patterns or types of substituents.

Compared to its other dichlorophenyl isomers, the 2,3-dichloro arrangement is unique in having adjacent chloro-substituents, one of which is in the sterically demanding ortho position.

N-(3,4-Dichlorophenyl)maleamic acid & N-(3,5-Dichlorophenyl)maleamic acid: These isomers lack an ortho-substituent. Consequently, they are expected to be more planar than the 2,3-dichloro isomer. nih.gov The electronic effect is purely inductive and resonance-based without the complication of significant ortho-steric hindrance. This might allow for more efficient cyclization to the corresponding maleimide, assuming electronic factors are dominant.

N-(2,4-Dichlorophenyl)maleamic acid & N-(2,5-Dichlorophenyl)maleamic acid: Like the 2,3-isomer, these compounds possess one ortho-chlorine, inducing steric effects that lead to non-planar structures. researchgate.net Their reactivity would be a balance of these steric effects and the combined electronic influence of the chlorine atoms at their respective positions.

N-Phenylmaleamic acid: The unsubstituted parent compound serves as a baseline. nist.gov The addition of the two chlorine atoms in the 2,3-positions makes the phenyl ring significantly more electron-deficient, increasing the acidity of the molecule.

Analogs with Electron-Donating Groups (e.g., -CH₃, -OCH₃): Phenylmaleamic acids with electron-donating groups, such as N-(3,4-dimethylphenyl)maleamic acid or N-(2-methoxyphenyl)maleamic acid, exhibit opposite electronic effects. nih.govchemicalbook.com These groups increase the electron density on the amide nitrogen, enhancing its nucleophilicity but decreasing the acidity of the amide proton. This would be expected to alter the kinetics of hydrolysis and cyclization compared to the electron-poor 2,3-dichloro derivative. researchgate.net

The ease of formation and stability of the corresponding N-substituted maleimides are directly related to the properties of their maleamic acid precursors. The electronic nature of the substituent on the phenyl ring influences the electrophilicity of the maleimide's double bond, which is a key feature for its own reactivity, particularly in Michael addition reactions.

The table below provides a comparative overview of various substituted phenylmaleamic acids.

| Compound | Substituent Type | Expected Electronic Effect | Expected Steric Effect (ortho) |

| This compound | 2,3-Dichloro | Strong electron-withdrawal | High |

| N-(3,4-Dichlorophenyl)maleamic acid nih.gov | 3,4-Dichloro | Strong electron-withdrawal | None |

| N-(3,5-Dichlorophenyl)maleamic acid nih.gov | 3,5-Dichloro | Strong electron-withdrawal | None |

| N-(2,5-Dichlorophenyl)maleamic acid researchgate.net | 2,5-Dichloro | Strong electron-withdrawal | High |

| N-Phenylmaleamic acid nist.gov | Unsubstituted | Neutral (baseline) | None |

| N-(2-Methoxyphenyl)maleamic acid chemicalbook.com | 2-Methoxy | Electron-donating | High |

Polymer Chemistry and Advanced Materials Applications

N-(2,3-Dichlorophenyl)maleimide as a Monomer in Copolymerization

N-(2,3-Dichlorophenyl)maleimide (2,3DCMI) serves as a monomer (M1) in copolymerization reactions, notably with vinyl and methacrylic monomers. uctm.eduresearchgate.net Its synthesis involves a two-step reaction of maleic anhydride (B1165640) with 2,3-dichloroaniline (B127971). uctm.eduresearchgate.net The resulting copolymers, such as those with methyl methacrylate (MMA), are typically white, powdered substances soluble in various organic solvents like dioxane, acetone, and chloroform. uctm.edu

The radical copolymerization of N-(2,3-Dichlorophenyl)maleimide with methyl methacrylate (MMA) is a well-documented process. uctm.edu This reaction is typically carried out in a solvent such as 1,4-dioxane, using a free-radical initiator like α,α'-azobisisobutyronitrile (AIBN) at an elevated temperature, for instance, 60°C. uctm.eduresearchgate.net The incorporation of the N-substituted maleimide (B117702) into the polymethylmethacrylate backbone leads to the formation of random copolymers. uctm.edu The resulting poly(N-2,3-dichlorophenylmaleimide-co-methyl methacrylate) can be characterized by spectroscopic methods like FT-IR, which shows characteristic bands for the maleimide units (at 1782 cm⁻¹ and 1705 cm⁻¹) and the MMA monomer units (at 2960 cm⁻¹). uctm.edu

The behavior of monomers in a copolymerization reaction is quantified by their reactivity ratios (r1 and r2). For the copolymerization of N-(2,3-Dichlorophenyl)maleimide (M1) with methyl methacrylate (M2), the reactivity ratios have been determined as r1=0.16 and r2=1.97. uctm.edu These values indicate that the MMA radical prefers to add to an MMA monomer, and the 2,3DCMI radical also prefers to add to an MMA monomer. This disparity in reactivity leads to the formation of random copolymers where MMA units are more readily incorporated. uctm.edu

The Alfrey-Price Q-e scheme provides further insight into the reactivity and polarity of the monomers. For N-(2,3-Dichlorophenyl)maleimide, the determined values are Q=0.58 and e=1.47. uctm.edu The Q value relates to the resonance stabilization of the monomer, while the e value reflects the polarity of the double bond.

| Monomer System (M1-M2) | r1 | r2 | Q1 | e1 |

|---|---|---|---|---|

| 2,3DCMI-MMA | 0.16 | 1.97 | 0.58 | 1.47 |

The molecular structure of N-substituted dichlorophenylmaleimides significantly influences their copolymerization behavior. uctm.edu When comparing N-(2,3-Dichlorophenyl)maleimide with its isomers, such as N-(2,4-Dichlorophenyl)maleimide and N-(2,6-Dichlorophenyl)maleimide, differences in reactivity are observed. The position of the chlorine atoms on the phenyl ring affects the electronic properties and steric hindrance around the maleimide double bond, thereby altering the monomer reactivity ratios. uctm.edu For instance, the reactivity ratio r1 decreases as the chlorine substituents move closer to the nitrogen atom (from 2,3- to 2,4- to 2,6-dichloro substitution), indicating increased steric hindrance that hampers the addition of the maleimide monomer to the growing polymer chain. uctm.edu

Functional Polymer Design and Synthesis

The synthesis of copolymers using N-(2,3-Dichlorophenyl)maleimide is a prime example of functional polymer design. By incorporating this monomer, new polymers with specific, desirable properties can be created. uctm.edu The primary function imparted by the inclusion of N-(2,3-Dichlorophenyl)maleimide units in a polymer backbone, such as that of polymethylmethacrylate, is the enhancement of thermal stability. uctm.edu These functional polymers and thermostable materials have potential applications as resists, nonlinear optics polymer materials, membranes, and sorbents. uctm.edu The synthesis process allows for the creation of a range of copolymers with varying compositions, enabling the fine-tuning of the material's properties for specific applications.

Thermostability and Thermal Degradation Mechanisms of Derived Polymers

Copolymers derived from N-(2,3-Dichlorophenyl)maleimide exhibit enhanced thermal stability compared to the homopolymer of the comonomer (e.g., PMMA). uctm.edu Thermogravimetric analysis (TGA) is used to investigate the thermostability of these copolymers. The analysis reveals that the decomposition of the copolymers occurs at higher temperatures. For a 2,3DCMI-MMA copolymer, the maximum weight loss (decomposition) occurs around 370-380°C. uctm.edu The thermal stability is influenced by the content of the maleimide units in the copolymer; a higher percentage of N-(2,3-Dichlorophenyl)maleimide generally leads to an increased char yield upon decomposition. uctm.edu

| Copolymer System | Max. Decomposition Temp. (°C) | Weight Loss up to 350°C (%) |

|---|---|---|

| 2,3DCMI-MMA | ~370-380 | 28 |

| 2,4DCMI-MMA | ~370-380 | 33 |

| 2,6DCMI-MMA | ~370-380 | 16 |

Cross-linking Agent Applications in Polymer Systems

The maleimide group is a key functional moiety that can be utilized in cross-linking applications. nih.gov Maleimides readily react with thiols via a Michael addition reaction, forming stable thioether bonds. iris-biotech.dethermofisher.com This specific reactivity makes them excellent candidates for cross-linking polymer chains that contain sulfhydryl groups. While specific studies on N-(2,3-Dichlorophenyl)maleimide as a cross-linking agent are not detailed in the available literature, the inherent reactivity of its maleimide functional group suggests its potential for such applications. uctm.edu This functionality allows for the formation of networked polymer structures, which can be used to create materials like hydrogels for biomedical applications. nih.govnih.gov The maleimide group can serve a dual purpose, enabling photochemical cross-linking to form the polymer network and also providing a handle for further functionalization. nih.gov

Mechanistic Investigations of Targeted Biological Interactions Non Clinical Focus

Molecular Basis of Biochemical Interactions (e.g., Enzyme Binding, Receptor Interactions)

The biochemical interactions of N-(2,3-Dichlorophenyl)maleamic acid and related structures are governed by a combination of hydrogen bonding, hydrophobic interactions, and other electrostatic contacts. The molecule's distinct moieties—the dichlorophenyl ring and the maleamic acid group—play specific roles in forming stable complexes with biological targets like enzymes and receptors.

Crystal structure analyses of closely related compounds, such as N-(3,4-dichlorophenyl)maleamic acid and N-(3,5-dichlorophenyl)maleamic acid, reveal foundational interaction patterns that are applicable to the 2,3-dichloro isomer. A predominant feature is a strong intramolecular hydrogen bond within the maleamic acid unit between the carboxylic hydroxyl group and the adjacent amide carbonyl oxygen (O—H⋯O). nih.govnih.govnih.gov This interaction imparts a degree of planarity and conformational rigidity to the maleamic acid side chain, which can be crucial for precise docking into a binding site. nih.gov

Intermolecularly, these molecules form extensive networks primarily through N—H⋯O hydrogen bonds, where the amide proton acts as a donor and a carbonyl oxygen from an adjacent molecule acts as an acceptor, linking molecules into chains. nih.govnih.gov Furthermore, weaker interactions such as C—H⋯O hydrogen bonds and short C—Cl⋯O contacts contribute to the stability of the crystal lattice and are indicative of the types of interactions possible within a protein's binding pocket. nih.govnih.gov For instance, the chlorine atoms on the phenyl ring can engage in halogen bonding with oxygen atoms, a directional interaction that can influence binding affinity and specificity. nih.gov

In the context of enzyme inhibition, the dichlorophenyl ring is critical for establishing binding. Studies on inhibitors targeting acetylcholinesterase (AChE) show that a dichlorophenyl ring can fit into the enzyme's active site gorge. diva-portal.org Here, it can form arene-arene stacking interactions with aromatic residues like tryptophan (Trp) and tyrosine (Tyr), contributing significantly to the binding affinity. diva-portal.org For example, in AChE from Anopheles gambiae, inhibitors engage in arene-arene interactions with Tyr493Ag and many-body interactions with Tyr489Ag and Phe490Ag. diva-portal.org The specific positioning and electronic nature of the chloro-substituents on the phenyl ring are pivotal in modulating the strength and geometry of these hydrophobic and aromatic stacking interactions.

Interactive Table 1: Hydrogen Bond Geometries in Related Maleamic Acid Structures This table presents typical hydrogen bond lengths observed in crystal structures of dichlorophenyl maleamic acid analogs, illustrating the key interactions.

| Interaction Type | Donor-H···Acceptor | Bond Length (Å) | Source(s) |

| Intramolecular H-Bond | O—H···O (maleamic acid) | Stabilizes conformation | nih.gov, nih.gov, nih.gov |

| Intermolecular H-Bond | N—H···O (amide-carbonyl) | Links molecules into chains | nih.gov, nih.gov, nih.gov |

| Halogen Contact | C—Cl···O | 3.044 - 3.102 | nih.gov |

| Weak H-Bond | C—H···O (phenyl-amide) | Connects amide to phenyl ring | nih.gov |

Role as a Precursor or Intermediate in Biochemical Pathways (e.g., Glutathione (B108866) Modulation in Plants)

While direct evidence linking this compound to specific biochemical pathways like glutathione modulation in plants is not extensively documented, its chemical structure suggests a potential role as a substrate for detoxification pathways. Glutathione (GSH), a tripeptide, is a central antioxidant and a key player in the metabolic detoxification of xenobiotics (foreign compounds) in plants and other organisms. nih.govnih.gov This process is often mediated by glutathione S-transferases (GSTs), a family of enzymes that catalyze the conjugation of the thiol group of glutathione to electrophilic centers on xenobiotic molecules. nih.gov

This compound possesses an electrophilic carbon-carbon double bond in its maleamic acid moiety. This double bond is susceptible to nucleophilic attack by the thiolate anion of glutathione. The reaction would result in the formation of a glutathione S-conjugate, a more water-soluble and less toxic compound that can be subsequently compartmentalized into the vacuole or further metabolized. This conjugation serves two purposes: it detoxifies the xenobiotic and it consumes glutathione, thereby modulating the cellular GSH pool. nih.gov

The general mechanism can be described as: GSH + this compound --(GST)--> GS-conjugate of N-(2,3-Dichlorophenyl)succinamic acid

This modulation of glutathione levels can have wider implications for the cell, as GSH is integral to maintaining cellular redox balance, protecting against oxidative stress, and participating in signaling pathways. nih.govnih.gov Therefore, as a potential substrate for GSTs, this compound could act as an intermediate in a biochemical detoxification pathway, leading to a shift in the plant's redox state and stress response.

Mechanistic Insights into Selectivity Towards Molecular Targets

The selectivity of compounds like this compound for specific biological targets is a direct consequence of subtle differences in the topology and amino acid composition of binding sites between species or receptor subtypes. The dichlorophenyl substituent pattern is a primary determinant of this selectivity.

Studies on 4-thiazolidinone-based inhibitors of acetylcholinesterase (AChE) in disease-transmitting mosquitoes versus humans provide a clear example of this principle. diva-portal.org The research revealed that the substitution pattern on the phenyl ring significantly influenced selectivity. An ortho, para-dichlorophenyl ring, for instance, was found in the most active compounds against mosquito AChE. diva-portal.org The selectivity arises from how well the inhibitor fits into the active site and which specific residues it interacts with. For example, a compound might bind optimally to the active site of mosquito AChE through arene-arene interactions with specific tyrosine residues, while having a less favorable interaction with corresponding residues, such as Trp286h, in human AChE. diva-portal.org This difference in interaction energy and geometry leads to differential inhibition and, thus, selectivity.

Another mechanism for selectivity relates to inducing specific protein conformations upon binding. Research on Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators demonstrates this concept. nih.gov Full agonists of PPARγ, which cause significant side effects, typically stabilize a region known as helix 12. In contrast, selective partial agonists, which offer a better therapeutic profile, bind in a different manner. For instance, a compound with a 3,5-dichloro aniline (B41778) moiety was shown to wrap around helix 3, stabilizing it and the adjacent β-sheet region without directly contacting helix 12. nih.gov This differential stabilization of protein conformation leads to a selective, partial activation of the receptor. The precise positioning of the chloro-substituents on the phenyl ring is essential for achieving this selective mode of binding.

Therefore, the selectivity of this compound would be dictated by two main factors:

Complementarity with the Binding Pocket : The shape and electrostatic potential of the 2,3-dichlorophenyl group must be complementary to the target site.

Induction of Specific Conformations : The binding energy must be sufficient to favor a specific, functionally relevant conformation of the target protein.

Interactive Table 2: Example of Selectivity in AChE Inhibitors This table shows the half-maximal inhibitory concentration (IC50) for selected compounds against AChE from different species, highlighting the impact of the phenyl ring substituent on selectivity. Lower IC50 indicates higher potency.

| Compound Analogue | Substituent on Phenyl Ring | Pendant Group | IC50 (μM) vs. An. gambiae AChE | IC50 (μM) vs. Human AChE | Source |

| 46 | ortho, para-dichloro | Cyclopropylamine | 2.3 | >100 | diva-portal.org |

| 41 | ortho, para-dichloro | Isopropylamine | 4.2 | >100 | diva-portal.org |

| 50 | ortho, para-dichloro | Methylamine | Not specified | 49 | diva-portal.org |

| 49 | para-fluoro | Cyclopropylamine | 11 | >100 | diva-portal.org |

Design Principles for Modulating Molecular Interactions Based on Structure

The structure of this compound provides a clear framework for rational drug design aimed at modulating its biological interactions. The key principles revolve around modifying its distinct structural components to enhance affinity, selectivity, and functional activity.

Substitution of the Phenyl Ring : The dichlorophenyl group is a critical determinant of binding. The number, type, and position of halogen substituents profoundly affect activity. diva-portal.org Electron-withdrawing groups like chlorine can enhance binding by participating in halogen bonds and influencing the electronic character of the ring for arene-arene stacking. nih.govnih.gov Modifying the substitution pattern (e.g., shifting from 2,3-dichloro to 3,5-dichloro or replacing chlorine with fluorine or bromine) can be used to:

Probe Hydrophobic Pockets : Systematically changing substituents allows for mapping the size and nature of hydrophobic pockets in the target protein. drugdesign.org

Enhance Selectivity : Fine-tuning the substitution pattern can exploit subtle differences between target sites, as seen in AChE inhibitors where different halogenation patterns lead to species selectivity. diva-portal.org

Modification of the Maleamic Acid Moiety : This part of the molecule is the primary hub for hydrogen bonding. Its structural integrity is essential for orienting the molecule within a binding site.

Hydrogen Bond Donors/Acceptors : The amide N-H and carboxylic O-H are key hydrogen bond donors, while the carbonyl oxygens are acceptors. nih.gov Replacing the amide hydrogen with a methyl group, for instance, can test the importance of that specific hydrogen bond donor capability for binding activity. drugdesign.org

Conformational Rigidity : The intramolecular O-H···O hydrogen bond provides a degree of planarity. nih.gov Introducing substituents that disrupt or enhance this planarity can alter the molecule's preferred conformation and its ability to fit into a binding site.

Altering the Linker : While not a variable in the parent compound, the amide bond serves as a linker. In broader drug design, altering the linker's length, flexibility, or chemical nature is a standard strategy to optimize the spatial orientation of the phenyl ring relative to the hydrogen-bonding moiety.

The overarching design principle is to use structure-activity relationships (SAR) to build a model of the pharmacophore—the essential three-dimensional arrangement of features required for activity. For this compound, the pharmacophore likely consists of a hydrophobic aromatic region (the dichlorophenyl ring) and a hydrogen-bonding region (the maleamic acid group), separated by a specific distance and geometry. By systematically modifying each component, one can modulate the molecule's interactions with its biological targets in a predictable manner.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Methodologies

The conventional synthesis of N-aryl maleamic acids, including what would be predicted for N-(2,3-Dichlorophenyl)maleamic acid, typically involves the reaction of maleic anhydride (B1165640) with the corresponding aniline (B41778) in a suitable solvent. While effective, this method presents opportunities for innovation. Future research should focus on developing novel synthetic strategies that offer improved efficiency, sustainability, and access to a wider range of derivatives.

Key research objectives in this area include:

Green Chemistry Approaches: Investigating solvent-free or aqueous synthetic conditions to minimize the environmental impact. Mechanochemical methods, such as ball milling, could offer a high-yield, solventless alternative.

Catalytic Methods: Exploring the use of catalysts to accelerate the reaction rate and enable synthesis under milder conditions. This could involve both homogeneous and heterogeneous catalysts.

Flow Chemistry Synthesis: Developing continuous flow processes for the synthesis of this compound. Flow chemistry offers precise control over reaction parameters, leading to higher purity, improved safety, and easier scalability.

Dynamic Covalent Chemistry: Leveraging the reversible nature of the maleamic acid amide bond to create dynamic combinatorial libraries. nih.govnih.gov This approach would allow for the in-situ generation and identification of derivatives with specific desired properties.

Advanced Characterization Techniques for Dynamic Molecular Behavior

Recent studies have revealed that maleamic acids can participate in reversible transamidation reactions, existing in equilibrium with their anhydride and amine precursors in organic solvents. nih.govnih.govresearchgate.net This dynamic behavior is a fertile ground for investigation, and advanced characterization techniques will be crucial to understanding the kinetics and thermodynamics of these processes for this compound.

Future characterization efforts should include:

In-situ Spectroscopic Analysis: Employing techniques like variable-temperature Nuclear Magnetic Resonance (VT-NMR) and infrared (IR) spectroscopy to monitor the equilibrium between the maleamic acid, anhydride, and amine in real-time. This will provide valuable data on the thermodynamic parameters of the system.

X-ray Crystallography of Co-crystals and Polymorphs: While the crystal structures of other dichlorophenyl maleamic acid isomers have been determined, that of the 2,3-dichloro isomer remains unknown. nih.govnih.gov Systematic studies to crystallize this compound and its derivatives, including co-crystals with other molecules, will provide deep insights into its solid-state conformation and intermolecular interactions, such as hydrogen bonding and halogen bonding. nih.govnih.gov

Single-Molecule Studies: Utilizing techniques like Atomic Force Microscopy (AFM) to probe the mechanical properties of single this compound molecules and their response to external stimuli.

Computational Design of Derivatives with Tailored Reactivity

The dichlorophenyl ring of this compound offers a scaffold that can be systematically modified to fine-tune the molecule's properties. Computational chemistry and molecular modeling are powerful tools for the rational design of new derivatives with tailored reactivity and functionality.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: Using DFT to predict the effects of different substituents on the electronic structure, reactivity, and spectroscopic properties of the maleamic acid. This can guide the synthesis of derivatives with specific characteristics.

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the conformational dynamics of this compound and its derivatives in different solvent environments. This is particularly important for understanding the mechanism of the reversible transamidation reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of this compound derivatives with their observed chemical or biological activities. This will accelerate the discovery of new functional molecules.

A comparative table of computationally predicted properties for hypothetical derivatives could guide synthetic efforts:

| Derivative | Predicted Property 1 | Predicted Property 2 |

| N-(2,3-dichloro-4-nitrophenyl)maleamic acid | Increased acidity | Altered electrophilicity |

| N-(2,3-dichloro-4-methoxyphenyl)maleamic acid | Decreased acidity | Enhanced solubility in nonpolar solvents |

| N-(2,3-dichloro-4-aminophenyl)maleamic acid | Potential for further functionalization | pH-sensitive properties |

Development of this compound and its Derivatives as Chemical Probes

The dynamic nature of the maleamic acid amide bond, which can be influenced by external stimuli such as pH, presents an exciting opportunity to develop this compound and its derivatives as chemical probes and sensors. nih.govresearchgate.net

Future research in this area could explore:

pH-Responsive Probes: Designing and synthesizing derivatives that exhibit a measurable change in a physical property (e.g., fluorescence, color) in response to changes in pH. The reversible cleavage and formation of the amide bond could be coupled to a reporter group.

Nucleophile-Sensing Probes: The maleic anhydride, in equilibrium with the maleamic acid, is an electrophile that can react with various nucleophiles. nih.gov This reactivity could be harnessed to develop probes for the detection of specific nucleophiles of biological or environmental interest.

Probes for Dynamic Systems: The reversible nature of the maleamic acid bond makes it an ideal building block for creating dynamic materials and chemical systems that can adapt and respond to their environment.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple molecule into a versatile platform for innovation in synthesis, materials science, and chemical biology.

Q & A

Q. Example Data Contradiction :

- Observed : Anti-conformation of carboxyl C=O and O–H bonds in the solid state .

- Predicted : Syn-conformation favored in gas-phase DFT.

Resolution : Lattice forces stabilize the anti-conformation, confirmed via thermal ellipsoid analysis .

Basic: What are best practices for validating the crystal structure of this compound?

Methodological Answer:

Data Collection : Use a CCD diffractometer (e.g., Oxford Diffraction Gemini R) with Mo-Kα radiation (λ = 0.71073 Å). Ensure θ range >25° for high completeness .

Refinement : Apply SHELXL-2018 for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .

Validation : Run checkCIF/PLATON to flag ADPs, H-bond geometry, and missed symmetry .

Visualization : Use ORTEP-3 for thermal ellipsoid plots and WinGX for packing diagrams .

Q. Critical Metrics :

Advanced: How do substituent positions (2,3- vs. 3,4-dichloro) affect the supramolecular architecture of maleamic acid derivatives?

Methodological Answer:

Compare crystal structures of N-(2,3-dichlorophenyl)- and N-(3,4-dichlorophenyl)maleamic acid:

Dihedral Angles : Measure phenyl-maleamic acid plane angles (e.g., 12.7° for 2-methylphenyl vs. 8.5° for 3,4-dichloro derivatives) .

H-Bond Networks : Analyze synthons (e.g., carboxyl dimer vs. amide-carboxyl chains) using Mercury CSD .